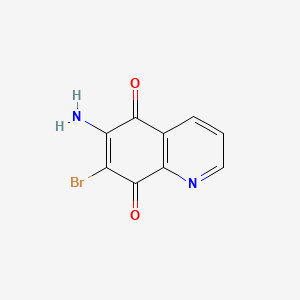
6-Amino-7-bromo-5,8-quinolinedione
Overview
Description
6-Amino-7-bromo-5,8-quinolinedione is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Amination and Arylation Promoted by Metal Ions : A study by Yoshida et al. (1988) discussed the use of metal ions to promote the selective amination and arylation of 5,8-quinolinedione. This research is significant for the chemical modification of 6-Amino-7-bromo-5,8-quinolinedione, enhancing its potential applications in various fields, including pharmaceuticals and material sciences (Yoshida et al., 1988).
Potential Antiprotozoal Agents : A study by Bullock and Tweedie (1970) explored derivatives of 5,8-quinolinedione, including this compound, as potential antiprotozoal agents. While no significant antimalarial activity was found, this research opens doors to further explore its potential in combating protozoal infections (Bullock & Tweedie, 1970).
Cytotoxic Activity Against Cancer Cell Lines : Kadela et al. (2016) investigated derivatives of 5,8-quinolinedione for their cytotoxic activity against various human cancer cell lines. These compounds demonstrated higher cytotoxicity than some standard agents, suggesting their potential in cancer research (Kadela et al., 2016).
Antifungal Evaluation : Ryu, Choi, and Kim (1998) synthesized derivatives of this compound and evaluated their antifungal activity. These compounds showed potent antifungal properties, particularly against Candida species, highlighting their potential as antifungal agents (Ryu, Choi, & Kim, 1998).
Antiproliferative Activity and Molecular Structure : Kadela-Tomanek et al. (2017) synthesized acetylenic amine derivatives of 5,8-quinolinedione and analyzed their antiproliferative activities against human cancer cell lines. This study provides insights into how molecular structure influences the biological activity of these compounds (Kadela-Tomanek et al., 2017).
Synthesis and Application in Antifungal and Antibacterial Activities : Ryu and Kim (1994) synthesized derivatives of this compound and tested them for antifungal and antibacterial activities. The study found that these derivatives exhibited potent antifungal and antibacterial properties, indicating their potential in the development of new antimicrobial agents (Ryu & Kim, 1994).
Review of Pharmacological Activity : A review by Kadela-Tomanek et al. (2019) presented the pharmacological activity of synthetic 5,8-quinolinedione compounds, including those similar to this compound. This comprehensive review covers the spectrum of activities such as anticancer, antibacterial, antifungal, and antimalarial, highlighting the broad potential applications of these compounds (Kadela-Tomanek et al., 2019).
properties
IUPAC Name |
6-amino-7-bromoquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBBOHUCBTXJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161816 | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14173-81-0 | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002701955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B8093140.png)
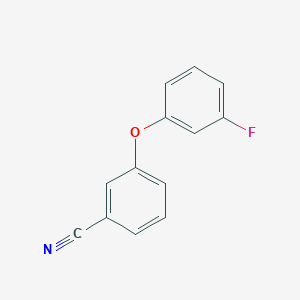
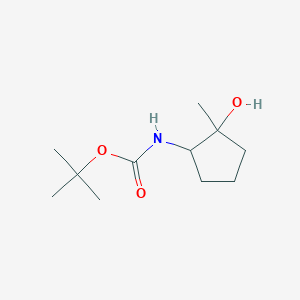
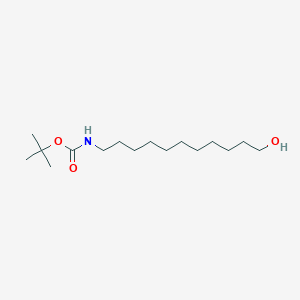

![b-[(Boc-amino)methyl]-2-bromobenzenepropanol](/img/structure/B8093190.png)
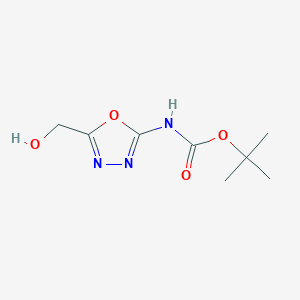

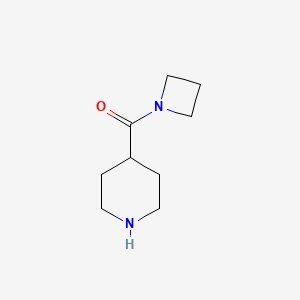
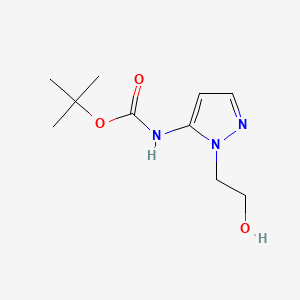
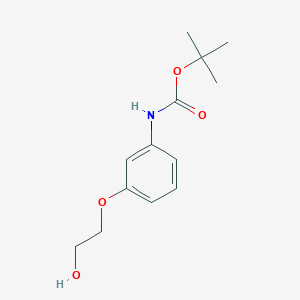

![tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B8093244.png)
![methyl (2S)-2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate](/img/structure/B8093258.png)